

developing a high-throughput screen using PHPS1 sodium

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Compound of Interest

Compound Name: PHPS1 sodium

Cat. No.: B15542854

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Application Note & Protocol

Title: Development of a Fluorescence-Based High-Throughput Screen for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors Using PHPS1

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in key signaling pathways, including those for insulin and leptin.[1] Overexpression or hyperactivity of PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target.[2][3] High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of novel PTP1B inhibitors.[4][5]

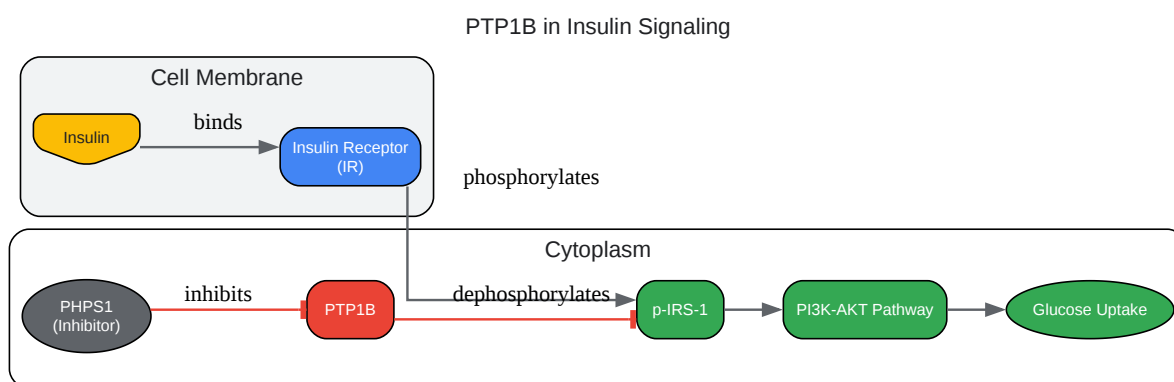
This application note provides a detailed protocol for a robust, fluorescence-based high-throughput screening assay to identify and characterize inhibitors of PTP1B. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by PTP1B, produces a highly fluorescent signal. The known inhibitor Phenylhydrazonopyrazolone Sulfonate 1 (PHPS1) is used as a control compound to validate the assay and demonstrate its utility in identifying inhibitors. While PHPS1 is primarily known as a potent SHP2 inhibitor, it also exhibits inhibitory activity against PTP1B and serves as a useful tool for assay development.[6][7]

Assay Principle

The HTS assay quantifies the enzymatic activity of PTP1B by measuring the fluorescence generated from the hydrolysis of a non-fluorescent substrate, DiFMUP. In the presence of PTP1B, DiFMUP is dephosphorylated to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence is directly proportional to PTP1B activity. When an inhibitor, such as PHPS1, binds to PTP1B, the enzymatic reaction is attenuated, resulting in a decrease in the fluorescent signal. This principle allows for the rapid screening of compound libraries to identify potential PTP1B inhibitors.

Signaling Pathway Context

PTP1B acts as a key negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) autophosphorylates, which in turn phosphorylates Insulin Receptor Substrate 1 (IRS-1). This phosphorylation cascade activates downstream pathways like PI3K-AKT, leading to glucose uptake. PTP1B attenuates this signal by dephosphorylating both the activated IR and IRS-1, thus contributing to insulin resistance.^{[2][1]} Inhibitors of PTP1B are sought to enhance insulin sensitivity.



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Caption: Simplified PTP1B insulin signaling pathway.

Materials and Reagents

- Enzyme: Recombinant Human PTP1B (catalytic domain)
- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Control Inhibitor: **PHPS1 Sodium Salt**
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
- Plates: Black, flat-bottom, 384-well microplates (low-volume)
- Solvent: 100% Dimethyl Sulfoxide (DMSO)
- Equipment:
 - Plate reader with fluorescence intensity detection (Excitation: 360 nm, Emission: 460 nm)
 - Acoustic liquid handler (e.g., Echo 555) or pintool for compound dispensing
 - Multichannel pipettes or automated liquid handlers

Experimental Protocols

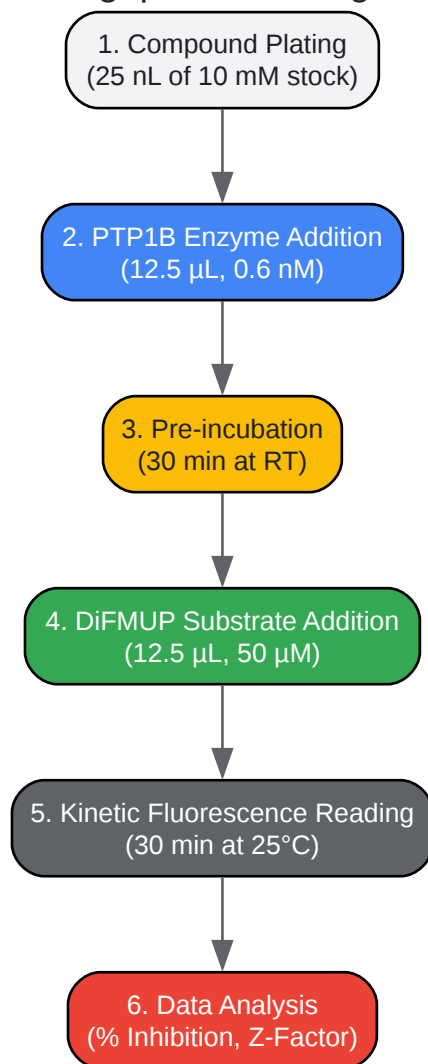
Protocol 1: HTS Workflow for a 384-Well Plate

This protocol outlines the screening of a compound library at a single concentration.

- **Compound Plating:** Using an acoustic liquid handler, dispense 25 nL of test compounds (10 mM in DMSO) into wells of a 384-well plate. For controls, dispense 25 nL of DMSO (for 0% inhibition) or 25 nL of PHPS1 (for 100% inhibition control). The final compound concentration will be 10 μ M.
- **Enzyme Addition:** Add 12.5 μ L of PTP1B working solution (0.6 nM in Assay Buffer) to all wells. The final enzyme concentration is 0.3 nM.
- **Pre-incubation:** Gently mix the plate and incubate for 30 minutes at room temperature to allow compounds to interact with the enzyme.

- Reaction Initiation: Add 12.5 μL of DiFMUP substrate working solution (50 μM in Assay Buffer) to all wells to start the reaction.[8] The final substrate concentration will be 25 μM , which is the approximate K_m value for PTP1B.[8]
- Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Read the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes.
- Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each test compound.

High-Throughput Screening Workflow



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Caption: Overview of the HTS experimental workflow.

Protocol 2: Dose-Response and IC₅₀ Determination

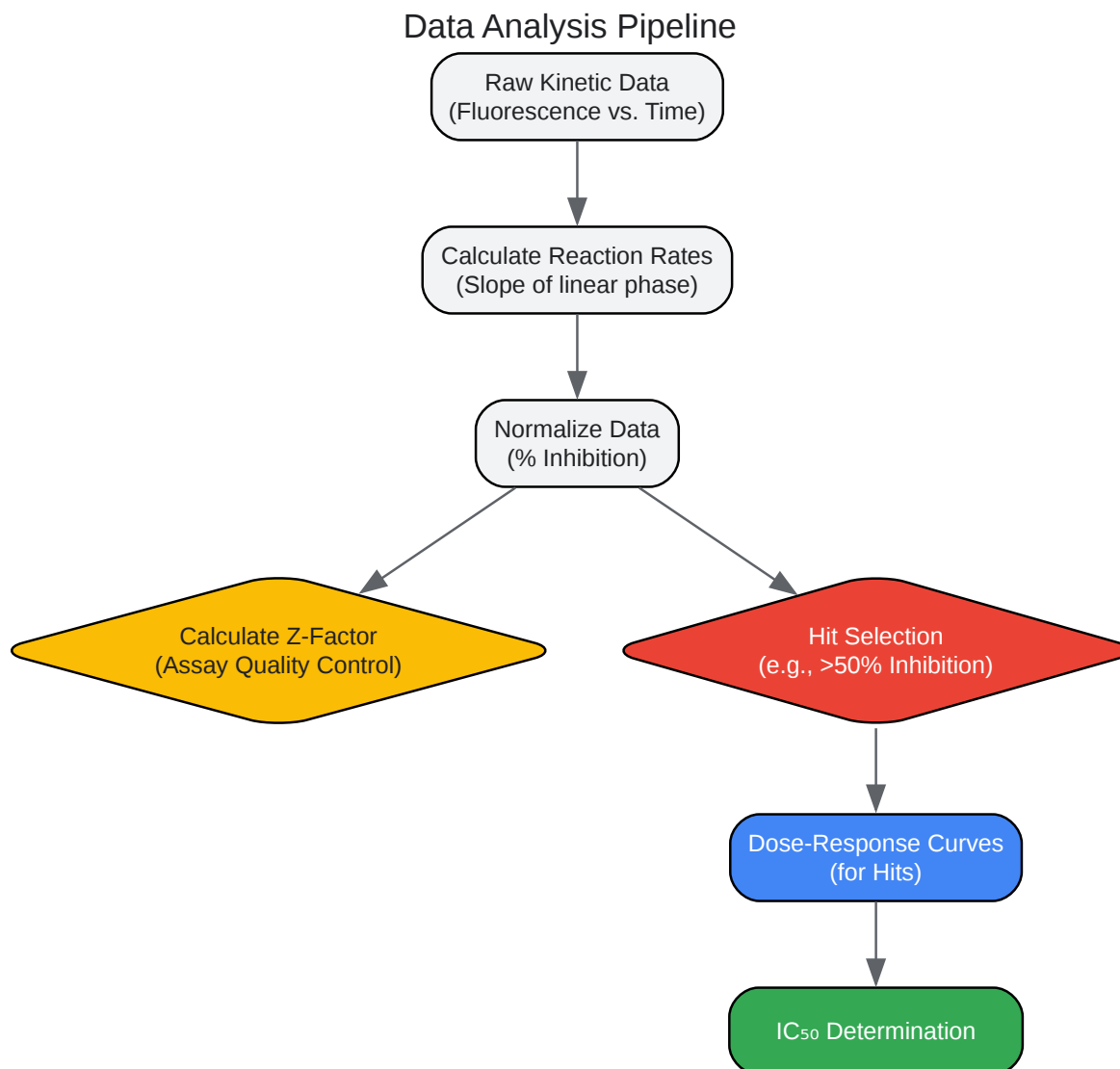
For compounds identified as "hits" from the primary screen.

- Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a 10 mM stock.
- Compound Plating: Dispense 25 nL of each concentration in triplicate into a 384-well plate.
- Assay Execution: Follow steps 2-6 from Protocol 1.
- IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and Presentation

Data Analysis Logic

The primary data from the plate reader is processed to determine hit compounds. The quality of the HTS assay is assessed by calculating the Z-factor, a statistical measure of assay robustness. A Z-factor between 0.5 and 1.0 indicates an excellent assay.



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Caption: Logical flow for HTS data analysis.

Formulas:

- Percent Inhibition (%): $100 * (1 - (\text{Rate_Compound} - \text{Rate_Min}) / (\text{Rate_Max} - \text{Rate_Min}))$
 - Rate_Compound: Reaction rate in the presence of the test compound.
 - Rate_Max: Average rate of the 0% inhibition control (DMSO).

- Rate_Min: Average rate of the 100% inhibition control (high concentration of PHPS1).
- Z-Factor: $1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|$
 - SD: Standard Deviation.
 - Mean: Mean reaction rate.

Results Summary

The following tables present representative data obtained using the described protocols.

Table 1: HTS Assay Performance and Validation

Parameter	Value	Comment
Enzyme Concentration	0.3 nM	Optimized for linear reaction kinetics.
Substrate (DiFMUP) Conc.	25 μ M	Approximately K_m for robust signal.[8]
Signal-to-Background	> 10	High dynamic range.
DMSO Tolerance	< 0.5%	No significant effect on enzyme activity.

| Z-Factor | 0.78 | Indicates an excellent and robust assay. |

Table 2: Dose-Response Data for Control Inhibitor (PHPS1)

Compound	IC ₅₀ (μ M)	Hill Slope	Target
PHPS1	5.8	1.1	PTP1B
PHPS1	0.73	1.0	SHP2 (literature value)[6][7]

| PHPS1 | 10.7 | 1.2 | SHP1 (literature value)[6] |

Data shown for PHPS1 against PTP1B is representative of data generated with this assay. Literature values for other phosphatases are included for selectivity comparison.

Conclusion

This application note describes a validated, high-throughput screening protocol for the identification of PTP1B inhibitors. The fluorescence-based assay using the DiFMUP substrate is robust, sensitive, and suitable for screening large compound libraries. The use of the control inhibitor PHPS1 demonstrates the assay's ability to successfully identify and characterize inhibitors, providing a reliable platform for the discovery of novel therapeutic agents targeting PTP1B.

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